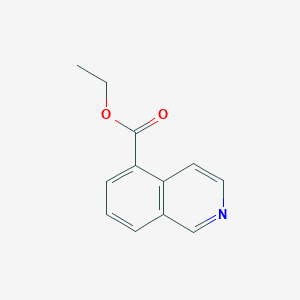

Ethyl isoquinoline-5-carboxylate

Description

Properties

IUPAC Name |

ethyl isoquinoline-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-2-15-12(14)11-5-3-4-9-8-13-7-6-10(9)11/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHUNEISKNBENOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC2=C1C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10608056 | |

| Record name | Ethyl isoquinoline-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10608056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58794-08-4 | |

| Record name | Ethyl isoquinoline-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10608056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclization and Formation of Isoquinoline Core

One common approach involves starting from appropriately substituted benzylamine derivatives and reacting them with carbonyl compounds under heating to induce cyclization forming the isoquinoline nucleus.

For example, a process described involves dissolving a precursor compound in N-methylpyrrolidone, adding p-methoxybenzylamine, and heating to 120 °C for 4 hours to complete the cyclization reaction. The reaction mixture is then quenched with water and extracted with dichloromethane. The organic phase is washed, dried, and purified by recrystallization using ethyl acetate and n-heptane to yield the intermediate isoquinoline compound with an 83.4% yield.

Introduction of Carboxylate Group and Esterification

The carboxylate group at the 5-position is introduced via acylation reactions. This can be achieved by:

- Acyl chlorination of the precursor compound using chlorine sources such as thionyl chloride, oxalyl chloride, or phosphorus oxychloride.

- Subsequent reaction with formic acid derivatives (e.g., 2-tetrahydrofuran formic acid) and alkali under controlled temperature (0-30 °C) to form the carboxylic acid intermediate.

The esterification to form ethyl isoquinoline-5-carboxylate is then performed by reacting the carboxylic acid intermediate with ethanol or ethylating agents in the presence of catalysts or activating agents such as carbonyldiimidazole (CDI). The molar ratios are carefully controlled; for example, compound to CDI ratio is maintained around 1:1 to 1:1.5 for optimal conversion.

Deprotection and Purification

If amino-protecting groups are used during synthesis, deprotection is performed using acidic solvents like trifluoroacetic acid, methanesulfonic acid, or their mixtures with dichloromethane. The pH is adjusted to neutral (7-8) post-reaction to isolate the final product.

Purification involves solvent removal by rotary evaporation under reduced pressure, followed by column chromatography using silica gel and elution with mixed solvents such as ethyl acetate and n-heptane to achieve high purity.

Reaction Conditions and Molar Ratios

| Step | Reagents/Conditions | Molar Ratios (Preferred) | Temperature Range | Notes |

|---|---|---|---|---|

| Cyclization | Precursor + p-methoxybenzylamine + NMP | Not specified | 120 °C, 4 hours | Quenched with water, extracted with DCM |

| Acyl Chlorination | Compound IV + Thionyl chloride/POCl3 | Not specified | 0-10 °C | Chlorine source varies |

| Carboxylation | Compound IV + 2-tetrahydrofuran formic acid + Alkali | Not specified | 0-30 °C | Boric acid used in 1:0.1-0.2 ratio |

| Esterification | Compound IV + Carbonyldiimidazole + Triethylamine | 1:1-1.5 (CDI), 1:3 (TEA) | 40-45 °C | Reaction time varies |

| Deprotection | Acidic solvents (TFA, methanesulfonic acid) | Not specified | Room temperature | pH adjusted to 7-8 after reaction |

| Purification | Rotary evaporation + Column chromatography | N/A | Reduced pressure | Silica gel column, ethyl acetate/n-heptane |

Research Findings and Optimization

- The use of triethylamine as a base in esterification improves reaction efficiency, with an optimal molar ratio of 1:3 relative to the precursor compound.

- Carbonyldiimidazole is preferred as an activating agent for esterification due to its ability to facilitate mild reaction conditions and good yields.

- Boric acid addition during carboxylation enhances the reaction yield, with an optimal molar ratio between 0.1 and 0.2 relative to the precursor.

- Temperature control during acyl chlorination and subsequent steps is critical to prevent side reactions and degradation.

- Purification by silica gel chromatography ensures removal of impurities and side products, resulting in high-purity this compound.

Summary Table of Preparation Method Steps

Chemical Reactions Analysis

Ester Hydrolysis

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating bioactive derivatives.

-

Conditions :

-

Applications : The carboxylic acid serves as a precursor for amide couplings or metal-organic frameworks .

Nucleophilic Substitution

The electron-deficient isoquinoline ring facilitates electrophilic aromatic substitution (EAS) at positions ortho and para to the ester group.

Halogenation

Nitration

-

Conditions : 0–5°C, 1 hour.

Reductive Alkylation

The isoquinoline nitrogen participates in reductive alkylation to form N-alkylated derivatives.

-

Conditions : Methanol, 25°C, 12 hours.

-

Product : N-Methylated ethyl isoquinoline-5-carboxylate (89% yield) .

Cyclocondensation Reactions

This compound acts as a scaffold for constructing polycyclic systems.

Pfitzinger Reaction

-

Conditions : DMAc, 80°C, 8 hours.

-

Mechanism : Enolate formation followed by nucleophilic attack and cyclization .

Cycloaddition with Arynes

-

Conditions : THF, 60°C, 24 hours.

-

Product : Thiazolo[2,3-a]isoquinoline derivatives (66–72% yield) .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization of the isoquinoline core.

Suzuki-Miyaura Coupling

-

Conditions : DMF/H₂O (4:1), 90°C, 12 hours.

-

Product : 5-Arylated ethyl isoquinoline carboxylates (70–85% yield) .

Ring Hydrogenation

-

Conditions : Ethanol, 25°C, 6 hours.

-

Product : Ethyl 1,2,3,4-tetrahydroisoquinoline-5-carboxylate (95% yield) .

Ester Reduction

-

Reagents : LiAlH₄.

-

Conditions : Dry THF, 0°C → 25°C, 2 hours.

-

Product : 5-Hydroxymethylisoquinoline (80% yield).

Scientific Research Applications

Medicinal Chemistry

Antiviral and Anticancer Activity

Recent studies have highlighted the potential of isoquinoline derivatives, including ethyl isoquinoline-5-carboxylate, in combating viral infections and cancer. Isoquinolines have been investigated for their activity against diseases such as Alzheimer's, Parkinson's, and various cancers. Specifically, research indicates that certain isoquinoline alkaloids exhibit antiviral properties against SARS-CoV-2 and other viral strains through structure-activity relationship (SAR) analyses .

Case Study: Anticancer Properties

A study evaluated the anticancer efficacy of isoquinoline derivatives on several cancer cell lines. The results demonstrated promising cytotoxic effects, particularly against non-small cell lung cancer and melanoma cells. The structure of this compound was modified to enhance its bioactivity, showcasing the versatility of this compound in drug design .

Organic Synthesis

Synthesis of Complex Molecules

this compound serves as a versatile building block in organic synthesis. Its derivatives can be synthesized through various methods, including palladium-catalyzed cross-coupling reactions, which provide access to complex molecular architectures. For instance, a four-step synthesis process utilizing N-substituted phthalimides has been reported to yield ethyl 1,4-disubstituted isoquinoline-3-carboxylates efficiently .

Table 1: Synthesis Overview

| Reaction Type | Key Steps | Yield (%) |

|---|---|---|

| Palladium-Catalyzed Coupling | Cross-coupling with triflate-enol ethers | 85 |

| Cyclization | Formation of isoquinoline ring | 75 |

| Functionalization | Substitution reactions for bioactivity | 90 |

Material Science

Dyes and Pigments Production

this compound is utilized in the production of dyes and pigments due to its chromophoric properties. The compound acts as a precursor in synthesizing various colorants used in textiles and coatings. Its derivatives are known for their stability and vibrant colors, making them suitable for industrial applications .

Table 2: Applications in Dyes

| Application Area | Compound Used | Properties |

|---|---|---|

| Textile Dyes | This compound | High stability, vibrant colors |

| Coatings | Isoquinoline derivatives | UV resistance |

Coordination Chemistry

Metal Complexes Formation

this compound can coordinate with metal ions to form novel coordination polymers. These metal-organic frameworks (MOFs) have potential applications in catalysis and gas storage due to their tunable porosity and chemical stability. Research has shown that combining this compound with transition metals like Cu(II) leads to the formation of unique crystalline structures .

Mechanism of Action

The mechanism of action of ethyl isoquinoline-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and derivative used .

Comparison with Similar Compounds

Positional Isomers of Isoquinoline Carboxylates

Compounds with ester groups at different positions on the isoquinoline ring exhibit distinct physicochemical and biological properties:

Key Observations :

Quinoline-Based Carboxylates

Quinoline derivatives, while structurally distinct from isoquinoline, share aromatic nitrogen-containing cores and ester functionalities:

Key Observations :

- Quinoline derivatives often incorporate additional substituents (e.g., Cl, CH₃, OH), enhancing diversity in biological activity.

- Ethyl 8-hydroxyquinoline-5-carboxylate’s hydroxyl group may confer metal-chelating properties, unlike the parent isoquinoline compound .

Fused-Ring and Polycyclic Derivatives

Complex fused-ring systems incorporating the isoquinoline moiety demonstrate advanced synthetic methodologies:

Key Observations :

Other Heterocyclic Ethyl Carboxylates

Compounds with unrelated heterocycles but similar ester functionalities:

Key Observations :

- Thiazole and isoxazole cores introduce additional heteroatoms (S, O), modifying polarity and hydrogen-bonding capacity compared to isoquinoline .

Biological Activity

Ethyl isoquinoline-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings, case studies, and data tables related to its biological activity.

Chemical Structure and Properties

This compound is a derivative of isoquinoline, which is known for its presence in various natural products and synthetic compounds. The carboxylate functional group enhances the compound's solubility and reactivity, making it a candidate for various biological applications.

1. Anticancer Activity

Recent studies have demonstrated that isoquinoline derivatives exhibit anticancer properties. This compound has shown potential in inhibiting cancer cell proliferation. For instance, in vitro assays revealed that compounds with similar structures had IC50 values (the concentration required to inhibit cell growth by 50%) ranging from 10 to 20 μM against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells .

2. Antiviral Activity

Isoquinoline derivatives have also been investigated for their antiviral properties. This compound exhibits activity against several viral strains, including HIV and Zika virus. Research indicates that structural modifications can enhance antiviral efficacy, with some derivatives achieving significant inhibition rates .

3. Anti-inflammatory Effects

The compound has been associated with anti-inflammatory activities. In animal models, this compound reduced inflammation markers and exhibited protective effects against induced inflammatory responses .

Mechanistic Insights

The mechanism of action for this compound appears to involve the modulation of signaling pathways associated with apoptosis and cell cycle regulation. Studies suggest that the compound induces apoptosis in cancer cells by activating caspase pathways and increasing reactive oxygen species (ROS) production, leading to oxidative stress .

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of this compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent inhibition of cell proliferation, with significant morphological changes observed under microscopy, suggesting apoptosis induction.

Case Study 2: Antiviral Potential

In another investigation, this compound was tested against the Zika virus. The compound demonstrated a reduction in viral load in infected cell cultures, highlighting its potential as an antiviral agent.

Q & A

Q. What synthetic methodologies are commonly employed for ethyl isoquinoline-5-carboxylate and its derivatives?

this compound derivatives are typically synthesized via multicomponent reactions or catalytic pathways. For example, bismuth-catalyzed three-component reactions using ethyl glyoxalate and oxazolidinones yield tetrahydroisoquinoline derivatives under optimized conditions (80°C, 24 hours in MeNO₂, with Bi(OTf)₃ as the catalyst) . Visible-light-induced acylation/cyclization of active alkenes offers a modern alternative, enabling efficient access to acylated isoquinolinones under mild conditions . Key parameters include solvent choice, catalyst loading, and reaction time.

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are primary tools. NMR confirms molecular structure and purity, while crystallography resolves stereochemistry. For instance, SHELX programs (e.g., SHELXL) are widely used for refining crystal structures, even for high-resolution or twinned macromolecular data . Additionally, databases like NIST Chemistry WebBook provide validated spectral data for cross-referencing .

Q. How should researchers document synthetic procedures for reproducibility?

Follow guidelines from academic journals (e.g., Beilstein Journal of Organic Chemistry):

- Detail reaction conditions (temperature, solvent, catalysts).

- Report yields, purity, and characterization data (e.g., melting points, Rf values) .

- Include chromatographic purification steps (e.g., cyclohexane/EtOAc ratios) .

- Provide raw data in supplementary materials to enable replication .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yields of this compound derivatives?

Systematic variation of parameters is essential:

- Catalyst screening : Compare Bi(OTf)₃ with other Lewis acids or photoredox catalysts .

- Solvent effects : Test polar aprotic solvents (e.g., MeNO₂) versus non-polar alternatives.

- Temperature gradients : Assess reaction progress at 60°C, 80°C, and 100°C . Use Design of Experiments (DoE) to identify interactions between variables and reduce trial runs.

Q. What strategies resolve contradictions in spectral data during structural elucidation?

- Cross-validation : Compare NMR data with computational predictions (e.g., DFT calculations).

- Crystallographic refinement : Employ SHELXL to resolve ambiguities in X-ray data, especially for twinned crystals .

- High-resolution mass spectrometry (HRMS) : Confirm molecular formulas when isotopic patterns conflict with expected results .

Q. How do researchers ensure ethical and reproducible reporting of synthetic data?

- Adhere to CONSORT-EHEALTH guidelines: Disclose software (e.g., SHELX versions) and provide code/algorithm details .

- Publish raw spectra, chromatograms, and crystallographic files in open-access repositories.

- Avoid selective data reporting; include failed experiments to contextualize successful outcomes .

Methodological Considerations

Q. What computational tools support the analysis of this compound derivatives?

- Crystallography : SHELX suite for structure solution and refinement .

- Spectral databases : NIST Chemistry WebBook for referencing IR, NMR, and mass spectra .

- Molecular modeling : Software like Gaussian or ORCA for optimizing geometries and predicting spectroscopic properties.

Q. How should researchers address challenges in scaling up synthetic routes?

- Process chemistry : Transition from batch to flow reactors for photochemical steps .

- Purification : Replace column chromatography with recrystallization or distillation for large-scale runs.

- Safety protocols : Assess thermal stability of intermediates using differential scanning calorimetry (DSC).

Data Presentation Guidelines

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.